![molecular formula C10H14Cl3NO B5264343 1-[(2,4-dichlorobenzyl)amino]-2-propanol hydrochloride](/img/structure/B5264343.png)
1-[(2,4-dichlorobenzyl)amino]-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-dichlorobenzyl)amino]-2-propanol hydrochloride, also known as Benzalkonium Chloride (BAC), is a quaternary ammonium compound widely used as a disinfectant and preservative in various industries. It is a cationic surfactant that exhibits strong antimicrobial properties against a wide range of microorganisms, including bacteria, viruses, and fungi.
作用机制
BAC exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to leakage of intracellular constituents and cell death. BAC can also interfere with the DNA replication and protein synthesis of microorganisms, further inhibiting their growth and proliferation. The mechanism of action of BAC is dependent on the concentration, pH, and type of microorganism.
Biochemical and Physiological Effects
BAC has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and immunotoxicity. BAC can induce oxidative stress, DNA damage, and apoptosis in mammalian cells, leading to potential health risks. BAC can also modulate the immune response by altering the cytokine production and phagocytic activity of immune cells.
实验室实验的优点和局限性
BAC has several advantages as a disinfectant and preservative in lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and stability. However, BAC has some limitations, such as its potential interference with certain assays and its potential cytotoxicity to cells. Therefore, careful consideration should be given to the concentration and exposure time of BAC in lab experiments.
未来方向
There are several future directions for BAC research, including the development of new BAC derivatives with improved efficacy and safety profiles, the investigation of BAC as a potential therapeutic agent for various diseases, and the exploration of the mechanisms of BAC resistance and the development of strategies to overcome it. In addition, further studies are needed to elucidate the potential health risks associated with BAC exposure and to establish safe exposure limits.
Conclusion
In summary, BAC is a quaternary ammonium compound with strong antimicrobial properties and various potential therapeutic applications. BAC has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on BAC should focus on developing new derivatives with improved efficacy and safety profiles, investigating its therapeutic potential, and elucidating its potential health risks.
合成方法
BAC can be synthesized through the reaction of benzyl chloride with dimethylamine in the presence of sodium hydroxide, followed by quaternization with methyl chloride and subsequent purification. The yield of BAC synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature, pH, and reactant ratio.
科学研究应用
BAC has been extensively studied for its antimicrobial properties and has been used as a disinfectant and preservative in various industries, including healthcare, food, and cosmetics. In addition, BAC has been investigated for its potential therapeutic applications, such as wound healing, anti-inflammatory, and anticancer effects. BAC has also been used as a research tool to study the mechanisms of microbial resistance and to develop new antimicrobial agents.
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-7(14)5-13-6-8-2-3-9(11)4-10(8)12;/h2-4,7,13-14H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMLHAUTTHRNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=C(C=C1)Cl)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5264261.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5264264.png)
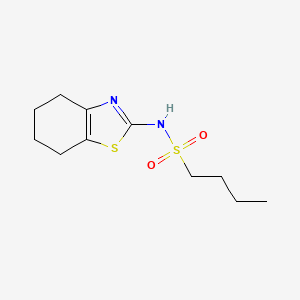
phosphonium chloride](/img/structure/B5264293.png)
![1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-butanone](/img/structure/B5264299.png)
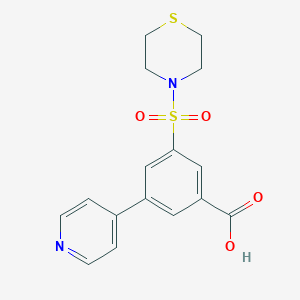
![2-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5264315.png)
![N-(2-phenylethyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5264322.png)
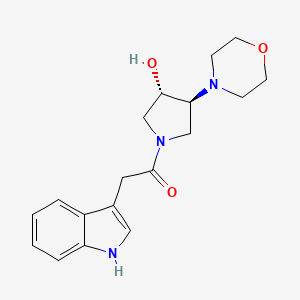
![6-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5264333.png)
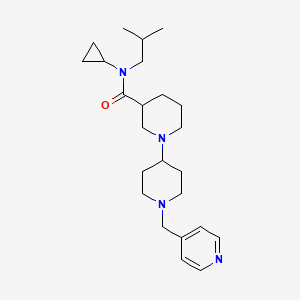
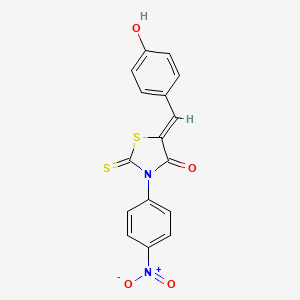
![5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5264347.png)
![1,3,3-trimethyl-6-[3-(2-nitrophenyl)-2-propen-1-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5264351.png)
